Erythroglaucin

Description

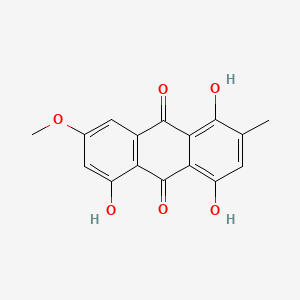

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4,5-trihydroxy-7-methoxy-2-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-6-3-9(17)12-13(14(6)19)15(20)8-4-7(22-2)5-10(18)11(8)16(12)21/h3-5,17-19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUUONEBXXLQCQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1O)C(=O)C3=C(C2=O)C(=CC(=C3)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197215 | |

| Record name | Erythroglaucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476-57-3 | |

| Record name | Erythroglaucin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=476-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erythroglaucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythroglaucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Origin and Ecological Relevance

Fungal Bioproduction and Mycology

Erythroglaucin is predominantly produced by a variety of filamentous fungi. mdpi.com Its presence has been documented in several common genera, highlighting its widespread occurrence in the fungal kingdom.

The isolation of this compound has been reported from multiple fungal genera, including Chaetomium, Alternaria, Aspergillus, and Malbranchea.

Chaetomium : Species of Chaetomium, such as Chaetomium globosum, have been identified as producers of this compound. nih.govnih.govchemicalbook.comnih.gov This compound is often isolated alongside other known metabolites from this genus. nih.govscience.govresearchgate.netresearchgate.net

Alternaria : The genus Alternaria is another significant source of this compound. ntu.ac.uk It has been isolated from species like Alternaria porri and Alternaria alternata. researchgate.netoup.comamanote.comnih.govjst.go.jpnih.govtandfonline.com Research has shown that Alternaria species can produce a diverse array of secondary metabolites, with this compound being a notable component. ntu.ac.ukresearchgate.netntu.ac.uk

Aspergillus : Various species within the ubiquitous genus Aspergillus, including those in the Aspergillus glaucus group and Aspergillus ruber, are known to synthesize this compound. ntu.ac.ukresearchgate.netresearchgate.netacs.org It is considered a characteristic metabolite for certain species within this group. ntu.ac.uk

Malbranchea : While less commonly cited in the readily available literature for this compound production specifically, the broader context of fungal secondary metabolites suggests that diverse and less-studied genera like Malbranchea could also be potential sources, though specific research findings are not as prevalent as for the other mentioned genera.

As a fungal metabolite, this compound is a product of the polyketide pathway. mdpi.com The production of such secondary metabolites, including pigments like this compound, is often influenced by environmental conditions. mdpi.comencyclopedia.pub These compounds are not essential for the primary growth of the fungus but are believed to play various ecological roles. mdpi.com The presence of this compound and other anthraquinones is widespread in the fungal world, from molds to macroscopic fungi. mdpi.comencyclopedia.pub

Lichen Symbiosis and Metabolite Production

This compound is also found in lichens, which are symbiotic associations between a fungus (the mycobiont) and an alga or cyanobacterium (the photobiont).

Xanthoria species : Lichens of the genus Xanthoria, such as Xanthoria parietina and Xanthoria elegans, are well-documented producers of this compound. cbaj.inresearchgate.netresearchgate.netanbg.gov.auwikipedia.org In these lichens, this compound is one of several anthraquinone (B42736) pigments present, contributing to their characteristic yellow to orange-red coloration. cbaj.inresearchgate.net The production of these pigments is thought to provide protection against UV radiation. cbaj.in Other species like Xanthoria candelaria also contain this compound as a minor chemical constituent. landcareresearch.co.nz

Occurrence in Marine-Derived Microorganisms

The marine environment is a rich source of microbial diversity, and fungi isolated from marine habitats have been found to produce a wide array of secondary metabolites, including this compound. mdpi.comencyclopedia.pub

Marine-derived fungi, including species of Aspergillus, Eurotium, and Chaetomium, have been shown to produce this compound. mdpi.comresearchgate.netresearchgate.net These fungi can be found in various marine niches, such as associated with marine plants, invertebrates, and in sediments. mdpi.comencyclopedia.pub For instance, Chaetomium globosum isolated from the marine red alga Polysiphonia urceolata has been found to produce this compound. nih.govresearchgate.netnih.govmdpi.com The production of such compounds by marine-derived fungi may be an adaptation to the unique physicochemical conditions of their environment. encyclopedia.pub The diversity of anthraquinones from these organisms is a subject of ongoing research. mdpi.comnih.gov

Table of Fungi and Lichens Producing this compound

| Organism Type | Genus | Species Example(s) |

|---|---|---|

| Fungus | Chaetomium | C. globosum nih.govnih.govchemicalbook.comnih.gov |

| Fungus | Alternaria | A. porri, A. alternata researchgate.netoup.comnih.govnih.gov |

| Fungus | Aspergillus | A. glaucus group, A. ruber ntu.ac.ukresearchgate.netresearchgate.netacs.org |

| Lichen | Xanthoria | X. parietina, X. elegans, X. candelaria cbaj.inresearchgate.netresearchgate.netlandcareresearch.co.nz |

| Marine-Derived Fungus | Chaetomium | C. globosum nih.govresearchgate.netnih.govmdpi.com |

| Marine-Derived Fungus | Aspergillus | Aspergillus sp. mdpi.comresearchgate.netresearchgate.net |

| Marine-Derived Fungus | Eurotium | Eurotium sp. mdpi.comresearchgate.netresearchgate.net |

Biosynthetic Pathways and Genetic Regulation

Comparative Biosynthesis Across Different Producing Organisms

Erythroglaucin is produced by a range of fungi, including species from the genera Aspergillus, Eurotium, and Alternaria. cabidigitallibrary.orgrsc.orgdntb.gov.ua Comparative genomics provides a powerful tool to understand the evolution and diversity of the biosynthetic pathways leading to this compound.

Genomic studies of Eurotium cristatum, a known producer of anthraquinones, have identified multiple polyketide synthase genes and a putative biosynthetic gene cluster for emodin (B1671224), a likely precursor to this compound. nih.gov Comparisons between the genomes of different Aspergillus species have revealed that while many secondary metabolite gene clusters are species-specific, some, particularly those for core metabolites, show a degree of conservation. caister.comosti.gov For instance, the gene cluster responsible for the biosynthesis of the emodin-derived compound monodictyphenone (B1256110) in Aspergillus nidulans shares homologous genes with clusters found in other fungi, such as the one for cladofulvin biosynthesis in Cladosporium fulvum. pnas.orgnih.gov

This suggests that a core set of genes required for the synthesis of the basic anthraquinone (B42736) scaffold is likely conserved across different this compound-producing organisms. However, variations in the "tailoring" enzymes within these clusters, such as methyltransferases, hydroxylases, and oxidoreductases, would account for the diversity of anthraquinone derivatives, including this compound, produced by different species.

| Feature | Aspergillus spp. | Eurotium spp. | Alternaria spp. |

| This compound Production | Documented | Documented | Documented |

| Known Precursor | Emodin (likely) | Emodin (likely) | Emodin (likely) |

| Genome Data Availability | High (multiple species sequenced) | Moderate (e.g., E. cristatum) | Moderate |

| Gene Cluster Conservation | Often species-specific, with some conserved core clusters for related metabolites. caister.comosti.govfrontiersin.org | Contains PKS genes and putative emodin cluster. nih.gov | Contains genes for anthraquinone biosynthesis. frontiersin.org |

Genetic Determinants and Molecular Regulation of this compound Production

The genes responsible for the biosynthesis of fungal secondary metabolites, including this compound, are typically organized into biosynthetic gene clusters (BGCs). frontiersin.orgdntb.gov.uafrontiersin.orgnih.gov These clusters contain the gene for the backbone synthase (the NR-PKS), as well as genes encoding tailoring enzymes, transporters, and pathway-specific transcription factors that co-regulate the expression of the entire cluster.

While the specific BGC for this compound has not been definitively elucidated, the well-characterized monodictyphenone/emodin cluster (mdp) from Aspergillus nidulans serves as an excellent model. secondarymetabolites.orgnih.gov This cluster contains the NR-PKS gene mdpG, along with genes for other enzymes like a hydrolase and a monooxygenase that are required for the synthesis of emodin. mdpi.com

The regulation of these gene clusters is highly complex and occurs at multiple levels. In A. nidulans, the expression of the mdp cluster is under epigenetic control. Deletion of cclA, a gene encoding a component of the COMPASS complex involved in histone H3 lysine (B10760008) 4 methylation, leads to the activation of this otherwise silent gene cluster and the production of emodin and related compounds. nih.govmdpi.com Furthermore, the histone demethylase KdmB has also been shown to play a role in the regulation of the emodin gene cluster. researchgate.net Global regulators, such as the LaeA/VeA complex, are also known to control the expression of many secondary metabolite BGCs in fungi. dntb.gov.ua Overexpression of a LaeA-like methyltransferase in Aspergillus cristatus resulted in a significant increase in the production of various secondary metabolites, highlighting the potential for manipulating these global regulators to enhance production. dntb.gov.ua

| Gene (in A. nidulans emodin cluster) | Putative Function | Reference |

| mdpG (AN0150) | Non-reducing polyketide synthase (NR-PKS) | nih.gov |

| mdpA | FAD-dependent monooxygenase | secondarymetabolites.org |

| mdpB | Scytalone dehydratase-like | pnas.org |

| mdpC | Short-chain dehydrogenase/reductase (SDR) | pnas.org |

| mdpH | Decarboxylase | pnas.org |

| mdpE | O-methyltransferase | nih.gov |

| mdpF | Thioesterase | pnas.org |

| mdpJ | O-methyltransferase | nih.gov |

| mdpL | Lactamase | nih.gov |

Strategies for Biosynthetic Pathway Engineering and Optimization

The production of this compound and other valuable anthraquinones can be enhanced and diversified through various biosynthetic engineering and optimization strategies. These approaches range from classical fermentation optimization to advanced synthetic biology techniques.

One fundamental strategy is the optimization of culture conditions, including the medium composition and the addition of elicitors. For instance, the production of emodin in Aspergillus favipes was significantly increased by optimizing the carbon and nitrogen sources and by supplementing the medium with KH₂PO₄, which also influenced mycelial morphology. mdpi.com Elicitation, using agents like methyl jasmonate, has also been shown to enhance anthraquinone production in plant cell cultures and is a viable strategy for fungal cultures as well. researchgate.net

Heterologous expression is a powerful tool for producing fungal natural products and for characterizing their biosynthetic pathways. mdpi.com This involves transferring the entire biosynthetic gene cluster for a compound like this compound into a well-characterized and easily manipulated host organism, such as Saccharomyces cerevisiae or Aspergillus oryzae. frontiersin.orgmdpi.com This approach can overcome issues with low production levels in the native host and allows for the elucidation of gene function through stepwise gene expression. mdpi.comresearchgate.net

Furthermore, direct engineering of the biosynthetic enzymes, particularly the PKS, can lead to the production of novel, "unnatural" polyketides. plos.org By swapping domains or modules between different PKSs, it is possible to alter the chain length, cyclization pattern, and other features of the resulting molecule. The activation of silent BGCs, which are widespread in fungal genomes, represents another frontier. As demonstrated with the emodin cluster, manipulating global or pathway-specific regulatory genes can "awaken" these silent clusters, leading to the discovery of new compounds. dntb.gov.uanih.govmdpi.com These strategies, combined with an increasing understanding of the genetic and enzymatic basis of anthraquinone biosynthesis, pave the way for the sustainable and scalable production of this compound and its derivatives. anr.fr

Mechanistic Investigations of Biological Activities

Antimicrobial Mechanisms of Action

Erythroglaucin demonstrates both antibacterial and antifungal properties, although the extent of its activity and the underlying mechanisms can vary depending on the target organism and experimental conditions.

The antibacterial action of this compound is multifaceted, with evidence suggesting it may disrupt cellular structures and interfere with essential metabolic pathways. However, reports on its potency are varied, with some studies noting only slight activity or none at all against certain bacterial species. ipb.ptcabidigitallibrary.org

As a member of the anthraquinone (B42736) class, one of the proposed antibacterial mechanisms for this compound involves the disruption of bacterial cellular structures. mdpi.com Anthraquinones are known to exert their antimicrobial effects in part by compromising the integrity of the bacterial cell wall and cell membrane. mdpi.commdpi.com This disruption can lead to increased permeability, leakage of essential intracellular components, and ultimately, cell death. While this is a recognized mechanism for the broader class of compounds, specific studies detailing this compound's direct interaction with and disruption of bacterial membranes and walls are still emerging. mdpi.com

A significant aspect of this compound's antibacterial potential appears to be its ability to interfere with the synthesis of crucial macromolecules. The general mechanism for many anthraquinones includes the inhibition of nucleic acid and protein synthesis. mdpi.comresearchgate.net Studies on related anthraquinones, such as emodin (B1671224) and catenarin (B192510), have shown they can inhibit the incorporation of precursors like uracil (B121893) and leucine, which are essential for RNA and protein synthesis, respectively. researchgate.netmdpi.com Computational docking studies have predicted that this compound can bind to key bacterial enzymes that are essential for these synthetic pathways, including those involved in DNA replication and protein translation (see section 4.1.1.3). researchgate.net

To identify specific molecular targets, computational docking studies have been performed to predict the binding affinity of this compound to several key bacterial enzymes. These studies suggest that this compound may inhibit bacterial growth by targeting enzymes crucial for DNA synthesis and metabolism. researchgate.net The primary targets identified include DNA gyrase and topoisomerase IV, which are vital for DNA replication, and dihydrofolate reductase (DHFR), an enzyme in the folic acid synthesis pathway. researchgate.net Additionally, a potential for inhibiting protein synthesis is suggested by its predicted interaction with isoleucyl-tRNA synthetase (IARS). researchgate.net

Below is a table of calculated binding affinities from a docking study, indicating the potential interaction between this compound and these specific bacterial protein targets. researchgate.net

| Target Protein | Function | Calculated Binding Affinity (kcal/mol) |

|---|---|---|

| DNA Gyrase (GyrB) | DNA Replication/Repair | -7.6 |

| Topoisomerase IV (ParE) | Chromosome Segregation | -7.2 |

| Dihydrofolate Reductase (DHFR) | Folic Acid Metabolism | -7.5 |

| Isoleucyl-tRNA Synthetase (IARS) | Protein Synthesis | -6.8 |

The antifungal activity of this compound (also known as Parietin) is particularly pronounced when activated by light, a process known as antimicrobial photodynamic therapy (aPDT). thieme-connect.comresearchgate.netthieme-connect.comnih.gov The primary mechanism involves this compound acting as a photosensitizer. mdpi.compreprints.org

Upon exposure to light of a suitable wavelength (e.g., blue light at 428 nm), this compound absorbs energy and transfers it to molecular oxygen, generating highly reactive oxygen species (ROS). nih.govmdpi.comnih.gov This process induces cell death through multiple points of damage. The main fungicidal action is attributed to ROS-mediated lipid peroxidation, which severely damages the fungal cell membrane. thieme-connect.commdpi.compreprints.orgnih.gov Research indicates that the photoinactivation process is primarily driven by the generation of the superoxide (B77818) anion (O₂•⁻), with a secondary, lesser role played by singlet oxygen (¹O₂). mdpi.com This oxidative burst overwhelms the fungal cell's antioxidant defenses, leading to widespread damage to cellular components and ultimately, cell death. mdpi.com

This light-enhanced fungicidal activity has been demonstrated against several clinically important yeasts, as shown in the table below.

| Fungal Species | Light-Activated MIC >90% Inhibition (µM) |

|---|---|

| Candida tropicalis | 0.55 |

| Cryptococcus neoformans | 0.55 |

| Candida auris | 1.10 |

| Candida glabrata | 2.20 |

| Candida albicans | 4.40 |

Elucidation of Antibacterial Mechanisms

Antioxidant Activity and Redox Mechanisms

This compound possesses significant antioxidant properties, which are attributed to its phenolic anthraquinone structure. researchgate.netjetir.org Its mechanism of action involves several redox processes, including free radical scavenging and reducing power. cabidigitallibrary.orgresearchgate.netdergipark.org.tr The phenolic hydroxyl groups in its structure allow it to donate hydrogen atoms to neutralize free radicals, thereby terminating damaging chain reactions. researchgate.net

The antioxidant capacity of this compound has been quantified using various standard assays, which measure its ability to scavenge synthetic radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). cabidigitallibrary.orgdergipark.org.tr Studies have reported specific IC50 values for its radical scavenging activity, confirming its potential as an effective antioxidant. mdpi.comresearchgate.net For instance, isolated parietin showed a DPPH scavenging IC50 value of 51.616 μg/mL. researchgate.net

Furthermore, the same photosensitizing properties responsible for its antifungal activity are also central to its redox mechanisms. The ability to participate in redox cycling and generate ROS under certain conditions (like light exposure) is a key feature. researchgate.netmdpi.com This dual role allows this compound to act as an antioxidant by scavenging existing radicals or as a pro-oxidant in a targeted manner (as in aPDT), highlighting the complexity of its redox biology.

| Antioxidant Assay | Observed Activity |

|---|---|

| DPPH Radical Scavenging | Effective scavenging activity reported (IC50: 1.1-2.7 mg/mL for extracts, 51.616 µg/mL for isolated parietin). researchgate.netdergipark.org.tr |

| ABTS Radical Scavenging | Effective scavenging activity reported (IC50: 2.0-2.3 mg/mL for extracts). dergipark.org.tr |

| Ferric Reducing Antioxidant Power (FRAP) | Demonstrated reducing capacity (511-815 µmol Fe2+/g extract). dergipark.org.tr |

| Cupric Ion Reducing Antioxidant Capacity (CUPRAC) | Demonstrated reducing capacity (IC50: 0.7-1.2 mg/mL for extracts). dergipark.org.tr |

| Oxygen Radical Absorbance Capacity (ORAC) | High capacity observed (1032-1355 µmol Trolox equivalent/g extract). cabidigitallibrary.org |

Radical Scavenging Properties

This compound has demonstrated the ability to scavenge free radicals, a key aspect of its antioxidant potential. The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay is a common method used to evaluate this property. Studies have shown that this compound exhibits weak to moderate DPPH radical-scavenging properties. semanticscholar.orgmdpi.com In one study, the radical scavenging activity of this compound was described as moderate. semanticscholar.org Another report classified its activity as weak to moderate in the DPPH assay. mdpi.com The capacity of extracts containing this compound to scavenge the 2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical has also been investigated, providing further evidence of its antioxidant capabilities. uibk.ac.atjapsonline.commdpi.com

The antioxidant activity of anthraquinones like this compound is influenced by their chemical structure. The presence and position of hydroxyl groups on the anthraquinone ring are critical for radical scavenging. For instance, the antioxidant activity of some anthraquinones is attributed to their ability to donate a hydrogen atom from a phenolic hydroxyl group to a free radical.

Modulation of Cellular Oxidative Stress Pathways

This compound has been implicated in the modulation of cellular pathways that respond to oxidative stress. A key pathway in this response is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. nih.gov The Nrf2 transcription factor is a master regulator of cellular redox homeostasis. nih.gov Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, initiating the transcription of a suite of cytoprotective genes, including those for antioxidant enzymes. nih.govresearchgate.net

Some studies suggest that certain fungal metabolites can protect cells from oxidative stress by inducing the Nrf2-dependent antioxidant pathway. researchgate.net While direct studies on this compound's specific effect on Nrf2 activation are still emerging, related anthraquinones have shown the ability to induce quinone reductase (QR), an Nrf2-regulated enzyme. uibk.ac.at For example, Physcion, an analogue of this compound, demonstrated strong QR-inducing activity, doubling the enzyme's activity at a concentration of 5.7 µM. uibk.ac.at This suggests a potential mechanism by which this compound could modulate cellular oxidative stress responses.

Metal Ion Chelation Mechanisms (e.g., Iron-chelating capability)

This compound possesses the ability to chelate metal ions, particularly iron. dntb.gov.uaacs.orgacs.org The structure of this compound, with its hydroxyl and carbonyl groups, provides suitable sites for coordinating with metal ions. The iron-chelating capability of this compound was confirmed through spectral identification and X-ray structure determination. dntb.gov.uaacs.orgacs.org

Photosensitization Phenomena and Photobiological Mechanisms

This compound is a photosensitizing agent, meaning its biological activity can be enhanced by light. researchgate.netuclan.ac.uk As an anthraquinone, it absorbs light, particularly in the UV-A region, which can lead to the generation of reactive oxygen species (ROS). researchgate.net This process is central to photodynamic therapy (PDT), a treatment modality that uses a photosensitizer, light, and oxygen to kill cancer cells or microbes. researchgate.net

Upon light absorption, this compound can be excited to a triplet state. This excited molecule can then transfer its energy to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂), a type II photosensitization mechanism. sci-hub.se It can also participate in type I mechanisms, involving electron transfer to produce superoxide radicals (O₂⁻•). sci-hub.se The photogeneration of singlet oxygen by this compound has been monitored using methods like p-nitrosodimethylaniline (RNO) bleaching and electron paramagnetic resonance (EPR) spectroscopy. researchgate.net Studies have shown that this compound is an efficient generator of singlet oxygen. researchgate.net This photo-induced generation of ROS can lead to cellular damage, including DNA strand scission, which has been observed in vitro. sci-hub.se

Enzyme Modulation and Inhibition Studies

This compound has been investigated for its potential to modulate the activity of various enzymes. While specific studies on this compound's inhibition of α-Glucosidase and Protein Tyrosine Phosphatase-1B (PTP-1B) are limited, research on related anthraquinones and extracts containing this compound provides some insights.

α-Glucosidase: α-Glucosidase inhibitors are used in the management of type 2 diabetes as they delay carbohydrate digestion and glucose absorption. wikipedia.orgnih.gov Some fungal metabolites have shown potent α-glucosidase inhibitory activity. frontiersin.orgmdpi.com While direct data for this compound is scarce, its structural class is known to interact with enzymes. bvsalud.org

Protein Tyrosine Phosphatase-1B (PTP-1B): PTP-1B is a negative regulator of insulin (B600854) and leptin signaling pathways, making it a target for the treatment of type 2 diabetes and obesity. Some natural products are known to inhibit this enzyme. bvsalud.org

Other Enzymes: In silico studies have suggested that this compound may inhibit Cytochrome P450 1A2 (CYP1A2). nih.gov However, other research indicates that this compound and its analogue Physcion have no significant inhibitory effects on certain macromolecular syntheses in Bacillus brevis or on DNA-dependent RNA polymerase from Escherichia coli. gwdguser.deresearchgate.net

Other Investigated Biological Interactions (e.g., in preclinical in vitro models)

This compound has been evaluated in various preclinical in vitro models, revealing a spectrum of biological activities.

Cytotoxic Activity: The cytotoxic effects of this compound and related compounds have been studied against several cancer cell lines. scispace.comnih.govnih.gov The cytotoxicity of anthraquinones is often structure-dependent, with factors like the presence of ortho-dihydroxy groups playing a role. nih.gov In some assays, this compound showed no significant inhibitory activity in Ehrlich ascites carcinoma cells. gwdguser.deresearchgate.net

Anti-inflammatory Activity: There is evidence for the anti-inflammatory potential of compounds structurally related to this compound. acs.orgnih.govresearchgate.net For instance, certain benzaldehyde (B42025) derivatives isolated from fungi that also produce this compound have demonstrated anti-inflammatory effects in lipopolysaccharide-induced RAW264.7 cells by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). acs.org

Antimicrobial Activity: this compound has been reported to have antimicrobial properties. nih.gov However, some studies have found it to have no significant antibacterial activity against certain strains like Bacillus brevis or to have weak or no activity against others. gwdguser.denih.gov For example, in an agar (B569324) diffusion assay with B. brevis, 20 µg of this compound per disc caused only a small inhibition zone. gwdguser.de

Synthetic Approaches and Structural Modification Research

Total Synthesis Strategies for Anthraquinone (B42736) Core Structures

The synthesis of the 9,10-anthraquinone core, the fundamental scaffold of erythroglaucin, is a central theme in organic chemistry, driven by the significant therapeutic properties of this class of compounds. nih.gov Synthetic chemists have developed several powerful strategies, which can be broadly categorized into two main approaches: the early-stage synthesis of the anthraquinone with subsequent elaboration, or the late-stage introduction of the anthraquinone moiety. nih.gov

Key reactions that feature prominently in the construction of anthraquinone skeletons include:

Friedel-Crafts Acylation: This classic reaction is a cornerstone of anthraquinone synthesis. Intramolecular Friedel-Crafts cyclizations are frequently employed to form the central ring of the tricyclic system. rsc.orgnih.gov For instance, a common pathway involves the cyclization of an o-benzyl-benzoic acid intermediate, often facilitated by reagents like trifluoroacetic anhydride, to yield an anthracenol which can be readily oxidized to the corresponding anthraquinone. rsc.orgacs.org

Diels-Alder Cycloaddition: This powerful [4+2] cycloaddition reaction provides an efficient means of constructing the polycyclic framework. researchgate.net Strategies may involve the reaction of a suitably substituted diene, such as a 2-pyrone, with a dienophile to build the carbocyclic rings. researchgate.net Photoenolization/Diels-Alder (PEDA) reactions have also been designed for the efficient, large-scale construction of polycyclic skeletons that can be converted into anthracenone (B14071504) structures. chinesechemsoc.org

Annulation Reactions: Methods like the Hauser-Kraus annulation are pivotal for synthesizing anthraquinones. This reaction typically involves the tandem Michael addition/Dieckmann cyclization between a cyanophthalide (B1624886) and a quinone or a related Michael acceptor to assemble the anthraquinone core. chinesechemsoc.orgescholarship.org

These strategies often involve manipulating the oxidation state of the anthraquinone system. Working with precursors like anthrones (one oxidation state away from anthraquinones) allows for necessary carbon-carbon bond formations before the final, and sometimes sensitive, oxidation steps are carried out. nih.gov

Regiospecific Routes to this compound and Structurally Related Anthraquinones

Achieving the correct substitution pattern (regiospecificity) on the anthraquinone core is a significant challenge in the synthesis of this compound (1,4,5-trihydroxy-7-methoxy-2-methyl-9,10-anthraquinone). Several elegant and regiospecific total syntheses have been developed to address this.

Another regioselective approach involves the Grignard reaction. researchgate.net Aryl Grignard reagents can be added in a highly regioselective manner to a specific carbonyl group of a substituted phthalic anhydride. The resulting adducts are then converted into the target anthraquinones, including this compound, through an intramolecular Friedel-Crafts acylation followed by partial demethylation. researchgate.net

The Hauser annulation has also been adapted for the synthesis of this compound's methyl ether. This methodology involves the reaction of 3-phenylsulfanylphthalides with p-benzoquinones in the presence of a strong base to directly furnish 1,4-dihydroxyanthraquinones in a one-pot operation. iitkgp.ac.in

A summary of key synthetic routes is presented below:

| Starting Materials | Key Reactions | Target Compound(s) | Reference(s) |

| 3,5-dimethoxy-N,N-diethylbenzamide, p-tolualdehyde | Directed ortho-metalation, Friedel-Crafts cyclization, selective demethylation | This compound, Catenarin (B192510) | rsc.orgacs.org |

| Substituted phthalic anhydrides, Aryl Grignard reagents | Regioselective Grignard addition, Friedel-Crafts acylation, demethylation | This compound, Catenarin, Digitopurpone, Islandicin | researchgate.net |

| 3-Phenylsulfanylphthalides, p-Benzoquinones | Hauser annulation | 4-Methyl ether of this compound, Ventinone A | iitkgp.ac.in |

Semi-Synthesis and Chemical Derivatization for Structure-Activity Relationship (SAR) Studies

Semi-synthesis and chemical derivatization are crucial tools for conducting structure-activity relationship (SAR) studies. These approaches start with a natural product, like this compound or a close precursor, and introduce modest structural modifications to investigate how these changes affect biological activity. nih.gov This process helps to identify the key functional groups and structural features essential for the compound's function.

For anthraquinones, derivatization can significantly alter their biological profiles. researchgate.netnih.gov In the context of this compound, a simple yet illustrative example of semi-synthesis is its formation from catenarin. The partial methylation of catenarin yields this compound, demonstrating the interconversion of these closely related natural products. ias.ac.in Conversely, the more vigorous demethylation of the precursor to this compound can yield catenarin. acs.org

While extensive SAR studies specifically on this compound are not widely reported in the provided literature, the principles are well-established for related compounds. nih.govresearchgate.net For anthraquinones in general, derivatization often focuses on:

Hydroxyl and Methoxy (B1213986) Groups: Modifying the oxygenation pattern through selective methylation, demethylation, or acylation can impact properties like solubility and target binding.

The Alkyl Side Chain: Altering the methyl group at the C-2 position could influence steric interactions with a biological target.

The Anthraquinone Core: Reduction to the corresponding hydroquinone (B1673460) or derivatization of the keto groups can dramatically change the redox properties and, consequently, the biological activity.

These modifications allow researchers to systematically map the pharmacophore of the molecule, providing valuable insights for the potential development of analogues with improved potency or selectivity. cabidigitallibrary.org

Computational Chemistry and Molecular Modeling in Synthetic Design

Modern computational chemistry offers powerful tools to aid in the design and understanding of synthetic targets like this compound. rsc.org These in-silico methods can predict various molecular properties, helping to rationalize experimental outcomes and guide synthetic efforts. acs.org

For anthraquinones, computational approaches are used in several key areas:

Structural and Electronic Properties: Density Functional Theory (DFT) is widely used to calculate optimized molecular structures, electronic transitions, and redox potentials. acs.orgnii.ac.jp Such calculations can explain the color of anthraquinone dyes and their electrochemical stability by analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. acs.org For this compound, Time-Dependent DFT (TD-DFT) calculations have been used to predict its optical absorption spectrum, confirming its orange-red coloration. ntu.ac.uk

Reaction Mechanisms: Theoretical calculations can elucidate the pathways of complex reactions used in synthesis, such as cycloadditions, and predict the regioselectivity of certain transformations.

Biological Interactions: Molecular docking and molecular dynamics (MD) simulations are employed to predict how a molecule like this compound might bind to a biological target, such as a protein. nih.gov These simulations can help identify key interactions, predict binding affinity, and rationalize SAR data. In one study, this compound was docked into several proteins involved in antimicrobial resistance, and its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties were computationally predicted. nih.gov

This synergy between computational prediction and experimental synthesis allows for a more rational approach to molecular design, potentially reducing the time and resources required to develop new synthetic routes and functional analogues. rsc.orgwhiterose.ac.uk

Advanced Analytical Methodologies for Erythroglaucin Research

Chromatographic Techniques for Isolation, Purification, and Quantification (e.g., HPLC, UHPLC-MS/MS, GC)

Chromatographic techniques are fundamental to the study of natural products like erythroglaucin, enabling its separation from complex mixtures, purification for further analysis, and quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of fungal pigments. For compounds like this compound, reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase, often a gradient of water and acetonitrile (B52724) or methanol (B129727) with acid modifiers like formic acid to improve peak shape. Detection is typically achieved using a photodiode array (PDA) detector, which can provide UV-Vis spectra of the eluting peaks, aiding in identification.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) represents a significant advancement in terms of speed, resolution, and sensitivity. The use of sub-2 µm particles in UHPLC columns allows for faster separations and sharper peaks. When coupled with tandem mass spectrometry, this technique provides highly selective and sensitive quantification through methods like multiple reaction monitoring (MRM). This is particularly valuable for detecting and quantifying trace amounts of this compound in complex biological matrices. The high-resolution mass spectrometry (HRMS) capability of systems like UHPLC-Orbitrap™ can provide highly accurate mass measurements, aiding in the confirmation of the elemental composition of this compound and its metabolites.

Gas Chromatography (GC) , often coupled with mass spectrometry (GC-MS), can also be applied to the analysis of this compound, although it may require derivatization to increase the volatility and thermal stability of this polar molecule. Derivatization techniques, such as silylation, can make the compound amenable to GC analysis. GC-MS provides excellent chromatographic separation and mass spectral data for identification.

| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Detection Method | Key Advantages for this compound Analysis |

|---|---|---|---|---|

| HPLC | C18 | Water/Acetonitrile or Methanol with Formic Acid (Gradient) | Photodiode Array (PDA) | Robustness, good for purification and initial characterization. |

| UHPLC-MS/MS | Sub-2 µm C18 | Water/Acetonitrile or Methanol with Formic Acid (Gradient) | Tandem Mass Spectrometry (e.g., QqQ, Orbitrap) | High sensitivity, high resolution, fast analysis, structural information. |

| GC-MS | Polysiloxane-based | Helium | Mass Spectrometry (EI) | High separation efficiency for volatile derivatives, provides mass spectral libraries for identification. |

Advanced Spectroscopic Characterization (e.g., High-Resolution NMR, Advanced Mass Spectrometry for complex mixtures or derivatives)

Spectroscopic methods are indispensable for the unequivocal structural elucidation of this compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, 1D NMR (¹H and ¹³C) and 2D NMR experiments (such as COSY, HSQC, and HMBC) are crucial for assigning the chemical shifts of all protons and carbons and for establishing the connectivity between atoms. This allows for the complete determination of its planar structure. Advanced NMR techniques can also provide insights into the three-dimensional structure and conformation of the molecule in solution.

Advanced Mass Spectrometry (MS) plays a pivotal role in the characterization of this compound. High-resolution mass spectrometry (HRMS), for instance, using an Orbitrap mass spectrometer, can determine the accurate mass of the molecule with high precision, allowing for the unambiguous determination of its elemental composition. In one study, the pseudomolecular ion [M + H]⁺ of this compound was detected at m/z 301.0703, which is consistent with the molecular formula C₁₆H₁₂O₆. mdpi.com Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is fragmented, provide valuable structural information based on the fragmentation pattern, which can be used to identify key functional groups and substructures.

| Technique | Observed Data | Information Gained |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Pseudomolecular ion [M + H]⁺ at m/z 301.0703 mdpi.com | Confirmation of molecular formula C₁₆H₁₂O₆. |

| ¹H NMR | Chemical shifts and coupling constants of protons | Number and environment of different protons. |

| ¹³C NMR | Chemical shifts of carbons | Number and type of carbon atoms (e.g., carbonyl, aromatic). |

| 2D NMR (COSY, HSQC, HMBC) | Correlation signals between protons and/or carbons | Connectivity of the molecular structure. |

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org This technique involves irradiating a single crystal of the substance with X-rays and analyzing the resulting diffraction pattern. youtube.com The pattern of diffracted X-rays provides information about the arrangement of atoms within the crystal lattice, allowing for the generation of a detailed 3D model of the molecule. wikipedia.org

For a molecule like this compound, obtaining a high-quality single crystal suitable for X-ray diffraction is a critical and often challenging first step. Once a suitable crystal is obtained, the analysis can provide precise bond lengths, bond angles, and the absolute stereochemistry of the molecule, which is often difficult to determine by spectroscopic methods alone. While specific X-ray crystallographic data for this compound is not widely reported in publicly available literature, this technique remains the most definitive method for its absolute structure determination.

Quantitative Analytical Methods in Complex Biological and Environmental Matrices

The quantification of this compound in complex matrices such as fungal cultures, food products, or environmental samples presents analytical challenges due to the presence of interfering substances. UHPLC-MS/MS is the method of choice for this purpose due to its high selectivity and sensitivity.

A typical quantitative workflow involves:

Sample Preparation: This is a critical step to remove matrix components that can interfere with the analysis. Techniques may include liquid-liquid extraction (LLE), solid-phase extraction (SPE), or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods.

Chromatographic Separation: A UHPLC system is used to separate this compound from other compounds in the sample extract.

Mass Spectrometric Detection: A tandem mass spectrometer operating in MRM mode is used for detection and quantification. This involves monitoring a specific precursor-to-product ion transition for this compound, which provides a high degree of selectivity.

Quantification: An internal standard, a structurally similar compound that is not present in the sample, is often added at a known concentration to correct for variations in sample preparation and instrument response. A calibration curve is generated using standards of known this compound concentrations to determine the concentration in the unknown sample.

The validation of such a method would include assessing parameters like linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and matrix effects to ensure the reliability of the results.

In Silico and Chemoinformatic Tools for Structural and Mechanistic Data Analysis

In silico and chemoinformatic tools are increasingly being used to complement experimental data in the study of natural products like this compound.

Structural Analysis: Computational chemistry software can be used to predict the three-dimensional structure of this compound, its physicochemical properties, and its spectral data (e.g., NMR and IR spectra). nih.gov These predictions can aid in the interpretation of experimental data. Homology modeling and molecular docking can be employed to predict how this compound might interact with biological targets, such as enzymes or receptors. nih.gov

Mechanistic Data Analysis: Chemoinformatic tools can be used to analyze large datasets, for example, from metabolomic studies, to identify metabolic pathways in which this compound is involved. nih.gov These tools can also be used to predict the bioactivity and potential toxicity of this compound based on its chemical structure through quantitative structure-activity relationship (QSAR) models. For instance, in silico studies have been conducted on various compounds isolated from Aspergillus ruber, a known producer of this compound, to explore their cytotoxic potential. researchgate.net

Database and Library Searching: Mass spectral and NMR databases are invaluable tools for the identification of known compounds. Experimental data for an unknown compound can be compared against these libraries to find a match, greatly accelerating the identification process.

Perspectives and Future Directions in Erythroglaucin Research

Discovery of Novel Biological Activities and Molecular Targets

Erythroglaucin, a member of the anthraquinone (B42736) family, has been the subject of growing research interest due to its potential biological activities. While traditionally known for its pigment properties, recent studies have begun to uncover a broader spectrum of pharmacological potential. mdpi.com

Initial investigations have highlighted its radical-scavenging activity. jmb.or.kr Further research has pointed towards its potential as a quinone reductase (QR) inducing agent, with studies showing it can double enzyme activity at micromolar concentrations. uibk.ac.at This suggests a possible role in cellular protection against oxidative stress.

More recent in-silico studies have expanded the horizon of potential molecular targets for this compound. These computational models predict that this compound may interact with multiple proteins involved in antimicrobial resistance. nih.gov Specifically, proteins like penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis, and DNA gyrase, essential for bacterial DNA replication, have been identified as potential targets. nih.gov The ability to target multiple proteins is a significant advantage in overcoming the challenge of antimicrobial resistance. nih.gov

The exploration of this compound's bioactivity is still in its early stages. While some studies have shown it to lack antibacterial activity in certain assays, its potential as an antioxidant and its predicted interactions with key bacterial enzymes warrant further investigation. nih.govresearchgate.net Future research will likely focus on validating these in-silico findings through in-vitro and in-vivo experiments to elucidate the precise mechanisms of action and to identify novel therapeutic applications for this fungal metabolite.

Advancements in Biosynthetic Pathway Manipulation for Enhanced Production or Novel Analogues

The production of this compound, a polyketide synthesized by various fungi, is a key area of research with the goal of improving yields and generating novel, potentially more active, derivatives. mdpi.comnih.gov The manipulation of biosynthetic pathways, particularly through metabolic engineering and heterologous expression, offers promising avenues to achieve these objectives. teikyomedicaljournal.com

Furthermore, the inherent modularity of PKS systems provides a powerful tool for generating novel analogues. nih.gov Genetic manipulation allows for the combinatorial alteration of catalytic domains within the PKS, leading to the creation of "unnatural" natural products with modified structures. nih.gov This approach has been successfully used for other polyketides, like erythromycin, to generate libraries of new compounds. nih.govnih.gov A similar strategy could be applied to the this compound pathway to produce a diverse range of analogues for biological screening.

Heterologous expression, the transfer of the biosynthetic gene cluster from its native fungal host to a more tractable organism like Escherichia coli or Aspergillus niger, is another key strategy. nih.govuni-freiburg.de This approach can overcome challenges associated with the slow growth or difficult genetic manipulation of the natural producers. nih.gov Recent advancements in metabolic engineering have led to the development of robust microbial cell factories specifically designed for the production of pigments and other complex natural products. teikyomedicaljournal.com

Future research in this area will likely focus on:

Detailed characterization of the this compound biosynthetic gene cluster.

Application of CRISPR-Cas9 and other advanced genetic tools for precise pathway engineering.

Exploration of different heterologous hosts to optimize production titers.

Combinatorial biosynthesis approaches to generate libraries of novel this compound analogues with potentially enhanced biological activities.

Development of Innovative Analytical Tools for In-depth Research

The advancement of analytical techniques is crucial for the comprehensive study of this compound and other complex natural products. Modern analytical tools not only facilitate the identification and quantification of these compounds but also provide deep insights into their biosynthesis and biological interactions.

High-performance liquid chromatography (HPLC) remains a cornerstone for the separation and isolation of anthraquinones like this compound from complex mixtures. ljmu.ac.uk The development of recycling preparative HPLC has offered a more efficient method, requiring less solvent while achieving high recovery yields and purity, which is particularly useful for isolating minor bioactive constituents. ljmu.ac.uk

Mass spectrometry (MS) coupled with liquid chromatography (LC), particularly ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), has become an indispensable tool in metabolomics studies of this compound-producing organisms. rsc.org This highly sensitive technique allows for the analysis of minor chemical components and provides crucial structural information for their identification. rsc.org The large datasets generated by MS can be effectively analyzed using online platforms like the Global Natural Products Social Molecular Networking (GNPS), which aids in the dereplication and identification of known and novel compounds within a sample. rsc.org

Nuclear magnetic resonance (NMR) spectroscopy is another powerful technique for the complete structural elucidation of isolated compounds like this compound.

For studying the biosynthesis of anthraquinones, innovative approaches combining genetic and analytical methods are being employed. For instance, heterologous expression of biosynthetic gene clusters in hosts like Aspergillus niger, followed by analytical characterization of the produced metabolites, has been used to identify the function of specific polyketide synthases. uni-freiburg.de

Looking forward, the integration of multiple 'omics' technologies (genomics, transcriptomics, proteomics, and metabolomics) will provide a more holistic understanding of this compound's biology. The development of more sophisticated data analysis and mining tools will be essential to navigate the complexity of the generated data and to uncover novel structure-activity relationships. uibk.ac.at

Exploration of its Role in Microbial Ecology and Inter-species Interactions

The role of secondary metabolites like this compound in the intricate web of microbial life is a burgeoning area of scientific inquiry. These compounds are not merely metabolic byproducts but are believed to play crucial roles in mediating interactions between different species within an ecosystem. nih.gov The study of this compound in the context of microbial ecology seeks to understand its function in competition, communication, and survival of the producing organism.

Fungi, including those that produce this compound, exist in complex communities where they constantly interact with other fungi, bacteria, and various microorganisms. nih.gov These interactions can range from antagonistic, where one organism inhibits the growth of another, to mutualistic, where both benefit. nih.govbiorxiv.org Anthraquinones, as a class of compounds, are known to possess antimicrobial properties, suggesting that this compound could function as a chemical defense mechanism, protecting its producer from competing microbes. researchgate.net

The production of pigments like this compound may also serve other ecological functions. For instance, pigments can protect against environmental stressors such as UV radiation. The specific ecological pressures that lead to the production of this compound in its natural habitat are yet to be fully elucidated.

Future research in this field will likely involve:

Co-culture experiments: Studying the production of this compound when the producing fungus is grown in the presence of other microorganisms to see if its synthesis is induced or altered by inter-species interactions.

Metabolomic profiling: Analyzing the chemical changes in the environment surrounding the fungus to identify how this compound and other metabolites shape the local microbial community.

In situ analysis: Developing methods to detect and quantify this compound directly in its natural environment to understand its spatial and temporal distribution.

Modeling microbial communities: Using computational models to simulate and predict the effects of this compound on the structure and function of microbial ecosystems. nih.gov

By understanding the ecological role of this compound, we can gain insights into the fundamental principles that govern microbial communities and potentially harness these interactions for applications in agriculture, medicine, and biotechnology. primecollaboration.orgembopress.org

Theoretical Contributions to Polyketide and Anthraquinone Chemistry

The study of this compound and its biosynthesis contributes significantly to our fundamental understanding of polyketide and anthraquinone chemistry. These natural products, synthesized by a fascinating enzymatic machinery, provide a rich platform for exploring novel biochemical reactions and enzymatic mechanisms.

Polyketide Chemistry: this compound is a product of a type II polyketide synthase (PKS) system, which functions as an iterative enzymatic assembly line. rsc.org Research into the biosynthesis of anthraquinones has revealed unusual enzymatic steps, such as the lyase-catalyzed shortening of the polyketide chain prior to the formation of the final tricyclic ring system. rsc.orgtum.de The discovery of such novel enzymatic activities expands our knowledge of the catalytic repertoire of PKS systems and provides new tools for the chemo-enzymatic synthesis of complex molecules.

Anthraquinone Chemistry: The diverse structures of naturally occurring anthraquinones, including this compound and its derivatives, offer valuable insights into structure-activity relationships. nih.gov For example, the pattern of hydroxylation, methylation, and glycosylation on the anthraquinone core can dramatically influence the compound's biological activity. researchgate.net Studying these natural variations helps to delineate the chemical features essential for specific biological functions.

Furthermore, the elucidation of biosynthetic pathways for compounds like this compound provides a roadmap for the biomimetic synthesis of these molecules in the laboratory. By understanding how nature constructs these complex scaffolds, chemists can devise more efficient and stereoselective synthetic routes.

Future theoretical contributions from the study of this compound and related compounds are expected in the following areas:

Enzyme mechanism: Detailed mechanistic studies of the enzymes involved in the this compound biosynthetic pathway, particularly the cyclases and tailoring enzymes, will provide deeper insights into their catalytic strategies.

Quantum chemical calculations: Computational studies can be employed to model the reaction mechanisms of key biosynthetic steps, such as the polyketide shortening reaction, providing a detailed energetic and stereochemical understanding of these transformations. tum.de

Structural biology: X-ray crystallographic and NMR studies of the biosynthetic enzymes will reveal the molecular basis for their substrate specificity and catalytic activity, guiding future protein engineering efforts. tum.de

In essence, this compound serves as a model system for exploring the fundamental principles of polyketide and anthraquinone chemistry, with implications for drug discovery, synthetic biology, and our broader understanding of the chemical diversity of the natural world.

Q & A

Q. What are the recommended analytical techniques for isolating and characterizing Erythroglaucin in natural products?

To isolate this compound, employ chromatographic methods such as High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis spectroscopy for preliminary identification. Confirm structural integrity via Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HR-MS). For quantification, validate methods using calibration curves with purified standards, ensuring reproducibility across triplicate runs .

Q. How can researchers design a pilot study to assess this compound’s antioxidant activity in vitro?

Use a cell-free system (e.g., DPPH or ABTS radical scavenging assays) with controlled variables: pH, temperature, and solvent polarity. Include positive controls (e.g., ascorbic acid) and negative controls (solvent-only). Optimize this compound concentrations (e.g., 0.1–100 µM) and measure absorbance at wavelength-specific maxima (e.g., 517 nm for DPPH). Statistical analysis should employ ANOVA with post-hoc tests to compare dose-response relationships .

Q. What ethical guidelines apply to preclinical studies involving this compound in animal models?

Adhere to NIH guidelines for animal welfare, including justification of sample sizes (power analysis) and humane endpoints. Document protocols for anesthesia, euthanasia, and housing conditions. Obtain approval from Institutional Animal Care and Use Committees (IACUC) and reference ARRIVE 2.0 reporting standards to ensure transparency .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action in cancer models be systematically resolved?

Apply a contradiction analysis framework:

- Step 1: Map conflicting results (e.g., pro-apoptotic vs. cytostatic effects) across studies, noting variables like cell lines (e.g., HeLa vs. MCF-7) or dosage regimes.

- Step 2: Identify principal contradictions (e.g., ROS-dependent vs. ROS-independent pathways) using pathway enrichment analysis (KEGG/GO) .

- Step 3: Design follow-up experiments (e.g., siRNA knockdown of ROS regulators) to isolate context-dependent mechanisms .

Q. What experimental strategies optimize this compound’s bioavailability in pharmacokinetic studies?

Use a tiered approach:

- Phase 1: Assess solubility and stability via simulated gastrointestinal fluids (e.g., FaSSIF/FeSSIF).

- Phase 2: Employ nanoformulations (e.g., liposomes) to enhance permeability, validated using Caco-2 cell monolayers.

- Phase 3: Conduct in vivo PK studies (rodents) with LC-MS/MS quantification. Analyze parameters (AUC, Cmax, t½) using non-compartmental modeling .

Q. How can multi-omics data integrate to elucidate this compound’s polypharmacology?

Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR/GC-MS) via network pharmacology tools (e.g., STRING, Cytoscape). Identify hub targets (e.g., NF-κB, Nrf2) and validate using CRISPR-Cas9 knockouts. Use pathway overrepresentation analysis (ORA) to prioritize mechanisms .

Methodological Frameworks

Q. What statistical methods address variability in this compound’s bioactivity assays?

Apply mixed-effects models to account for batch-to-batch variability. Use Bland-Altman plots for inter-laboratory reproducibility. For skewed data, implement non-parametric tests (Mann-Whitney U) or log transformations .

How to formulate a PICOT-compliant research question for this compound’s neuroprotective effects?

Example:

- P (Population): Primary cortical neurons exposed to oxidative stress.

- I (Intervention): this compound (10 µM).

- C (Comparison): Untreated neurons or N-acetylcysteine (positive control).

- O (Outcome): Neurite outgrowth (measured via ImageJ).

- T (Time): 24-hour exposure.

Validate feasibility via pilot studies and power analysis .

Data Management & Reproducibility

Q. What protocols ensure reproducibility in this compound research?

- Data Documentation: Record raw spectra (NMR/MS), instrument parameters (e.g., column type, gradient), and software versions.

- Repository Use: Deposit datasets in FAIR-aligned repositories (e.g., Zenodo) with unique DOIs.

- Reagent Transparency: Provide vendor IDs (e.g., Sigma-Aldlot #12345) and purity certificates .

Q. How to resolve discrepancies in this compound’s reported IC50 values?

Conduct a meta-analysis using PRISMA guidelines. Stratify by assay type (e.g., MTT vs. ATP luminescence), cell viability endpoints, and solvent effects (DMSO concentration). Use meta-regression to identify confounding variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.